1-(2,6-Dibromophenyl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7Br2N3 |
|---|---|
Molecular Weight |
292.96 g/mol |
IUPAC Name |
2-(2,6-dibromophenyl)guanidine |
InChI |
InChI=1S/C7H7Br2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
FGAAXJPCMRYXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C(N)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,6 Dibromophenyl Guanidine and Its Derivatives
Classical Approaches to Arylguanidine Synthesis
Traditional methods for constructing the arylguanidine scaffold have been the bedrock of synthetic efforts in this area for decades. These pathways typically involve the formation of the core guanidinyl C-N3 unit from readily available precursors. rsc.org
Reaction Pathways from Amines and Carbodiimides
The addition of amines to carbodiimides represents a direct and atom-economical route to substituted guanidines. rsc.orgrsc.org In this approach, the primary amine, such as 2,6-dibromoaniline (B42060), acts as a nucleophile, attacking the central carbon atom of a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide (B1669883) - DCC). This reaction forms an O-acylisourea intermediate which then reacts with an amine to yield the desired guanidine (B92328) and a urea (B33335) byproduct. thermofisher.comnih.gov The reaction is often facilitated by acidic conditions or catalysts. wikipedia.org While conceptually straightforward, this method's scope can be limited by the reactivity of the amine; electron-poor aromatic amines, like 2,6-dibromoaniline, may exhibit reduced reactivity, necessitating more forcing conditions. researchgate.net
Table 1: Synthesis of Guanidines from Amines and Carbodiimides
| Amine Precursor | Carbodiimide | Product | Key Features |
|---|---|---|---|
| Primary/Secondary Amine | R-N=C=N-R' | Substituted Guanidine | Atom-economical; forms O-acylisourea intermediate. thermofisher.com |
| 2,6-Dibromoaniline | Dicyclohexylcarbodiimide (DCC) | 1-(2,6-Dibromophenyl)-2,3-dicyclohexylguanidine | Applicable for sterically hindered anilines, though potentially lower yields. |
Condensation Reactions with Guanidine Salts
A common and practical approach involves the direct condensation of an aryl amine with a simple guanidine salt, such as guanidine hydrochloride or guanidine carbonate. This nucleophilic substitution reaction typically requires a base to facilitate the process. evitachem.com The reaction of 2,6-dibromoaniline with guanidine would proceed via nucleophilic attack of the aniline (B41778) on the guanidinium (B1211019) carbon, although specific examples for this highly substituted aniline are not prevalent in general literature. Studies on related polysubstituted tropones with guanidine have shown that the reaction course can be controlled by the electronic effects of remote substituents. kyushu-u.ac.jp This method is often employed in the synthesis of various heterocyclic systems containing a guanidine moiety, such as 2-aminopyrimidines. nih.gov
Derivatization from Precursor Anilines and Thioureas
The conversion of thioureas to guanidines is a widely used and effective synthetic strategy. rsc.org This multi-step process typically begins with the synthesis of a thiourea (B124793) precursor, for instance, N-(2,6-dibromophenyl)thiourea, from 2,6-dibromoaniline and an isothiocyanate. The resulting thiourea is then activated, often with a desulfurizing agent like mercury(II) chloride, which facilitates the addition of an amine to form the guanidine. researchgate.netmdpi.com This activation step generates a carbodiimide intermediate in situ, which then reacts with an amine. researchgate.net While this method is robust, it often involves the use of toxic heavy metal reagents. rsc.orgresearchgate.net Milder, more recent methods utilize reagents like the Burgess reagent for this transformation. nih.gov
Table 2: Comparison of Classical Synthetic Routes
| Method | Precursors | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| From Amines & Carbodiimides | 2,6-Dibromoaniline, Carbodiimide | Acid catalysis | Direct, atom-economical. rsc.org | Limited scope with electron-poor amines. researchgate.net |
| From Guanidine Salts | 2,6-Dibromoaniline, Guanidine HCl | Base | Uses simple, available reagents. | May require harsh conditions for unreactive anilines. |
| From Anilines & Thioureas | 2,6-Dibromoaniline, Isothiocyanate, Amine | HgCl2, Burgess Reagent mdpi.comnih.gov | Reliable and well-established. researchgate.net | Often requires toxic reagents (e.g., mercury salts). researchgate.net |
Advanced Synthetic Strategies for 1-(2,6-Dibromophenyl)guanidine Scaffolds
To overcome the limitations of classical methods, including harsh reaction conditions and the use of toxic reagents, modern synthetic chemistry has focused on developing more efficient and sustainable alternatives.
Mechanochemical Synthesis Techniques
Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful, solvent-free technique for the synthesis of guanidines and their precursors like thioureas. beilstein-journals.orgresearchgate.net This approach can lead to quantitative yields without the need for bulk solvents, significantly reducing waste generation. beilstein-journals.orgresearchgate.net The synthesis of thioureas, key intermediates for guanidines, has been successfully demonstrated under mechanochemical conditions, often proceeding through a "click-type" coupling of amines with isothiocyanates. researchgate.net For example, anilines can be transformed into isothiocyanates or symmetrical thioureas in the presence of carbon disulfide under ball milling conditions. nih.gov This solid-state method offers a green alternative to traditional solution-phase synthesis. beilstein-journals.orgresearchgate.net
Palladium-Catalyzed Arylation Methods for Guanidine Moieties
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The direct arylation of guanidine itself with an aryl halide like 2,6-dibromobenzene represents a highly convergent and powerful strategy. While the direct Pd-catalyzed amination of aryl halides with guanidine is not as extensively documented as with simpler amines, the principles of Buchwald-Hartwig amination could theoretically be applied. This would involve the oxidative addition of a palladium(0) catalyst to the aryl bromide, followed by coordination of guanidine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. researchgate.netnih.gov
More established is the use of the guanidine group as a directing group in Pd-catalyzed C-H functionalization. nih.gov This allows for the ortho-arylation of an existing arylguanidine, demonstrating the compatibility of the guanidine moiety with palladium catalysis. nih.gov The synthesis of this compound could also be envisioned via a palladium-catalyzed amination of 2,6-dibromoaniline with a protected guanidinylating agent, followed by deprotection. researchgate.net Such catalytic methods offer milder reaction conditions and greater functional group tolerance compared to classical approaches. nih.govrsc.org
Targeted Bromination Strategies for Phenylguanidines
Achieving a targeted 2,6-dibromo substitution on a phenylguanidine core is most effectively accomplished through the synthesis and subsequent guanylation of 2,6-dibromoaniline. This precursor-based approach ensures the precise placement of the bromine atoms. Several methods have been developed for the synthesis of 2,6-dibromoaniline, often starting from more readily available anilines or related compounds.
One established method involves the direct bromination of sulfanilamide (B372717), followed by desulfonation. In this process, sulfanilamide is treated with hydrochloric acid and hydrogen peroxide, followed by the addition of bromine. The resulting 3,5-dibromosulfanilamide is then heated in the presence of sulfuric acid to remove the sulfonyl group, yielding 2,6-dibromoaniline.
Another approach is the direct bromination of o-nitroaniline. This reaction can be carried out using various brominating agents, with a combination of hydrobromic acid and hydrogen peroxide being a milder and more convenient option. The resulting 2-bromo-6-nitroaniline (B44865) or 2,6-dibromo-nitroaniline can then be reduced to the corresponding aniline.
A more direct route starts from 2,6-dibromo-benzamide, which can be converted to 2,6-dibromoaniline via a Hoffman degradation reaction. This involves treatment with bromine and a strong base like potassium hydroxide (B78521) in an aqueous solution.
The choice of bromination strategy often depends on the availability of starting materials, desired scale, and safety considerations. For instance, using bromide-bromate salts in an aqueous acidic medium for the bromination of 4-nitroaniline (B120555) to 2,6-dibromo-4-nitroaniline (B165464) has been reported as an environmentally friendly "green" process.
Table 1: Comparison of Synthetic Routes to 2,6-Dibromoaniline
| Starting Material | Reagents | Key Transformation | Reported Yield | Reference |
| Sulfanilamide | 1. HCl, H₂O₂, Br₂ 2. H₂SO₄, heat | Bromination followed by Desulfonation | 66-79% (for the desulfonation step) | |
| o-Nitroaniline | HBr, H₂O₂ | Regioselective Bromination | - | |
| 2,6-Dibromo-benzamide | Br₂, KOH, H₂O | Hoffman Degradation | 83% | |
| 4-Nitroaniline | NaBr, NaBrO₃, Acid | "Green" Bromination | High |
Once 2,6-dibromoaniline is obtained, it serves as the key intermediate for the introduction of the guanidine group.
Optimization of Reaction Conditions and Yields
The guanylation of 2,6-dibromoaniline to form this compound is a critical step where reaction conditions must be carefully optimized to maximize the yield and purity of the final product. The presence of two electron-withdrawing bromine atoms in the ortho positions decreases the nucleophilicity of the aniline nitrogen, making the reaction more challenging than the guanylation of electron-rich anilines.
Several factors influence the efficiency of the guanylation reaction, including the choice of guanylating agent, catalyst, solvent, temperature, and reaction time. Common guanylating agents include cyanamide (B42294), S-methylisothiourea, and N,N'-di-Boc-N''-triflylguanidine.
The use of catalysts is often necessary to facilitate the reaction with deactivated anilines. Lewis acids such as scandium(III) triflate have been shown to be effective catalysts for the guanylation of various amines with cyanamide under mild conditions. The optimization of the catalyst and its loading is crucial. For instance, studies on direct guanylation have explored various Lewis and Brønsted acids to improve conversion rates.
The choice of solvent also plays a significant role. Solvents are selected based on the solubility of the reactants and their ability to promote the desired reaction pathway. For example, a mixture of acetonitrile (B52724) and isopropanol (B130326) has been identified as an optimal reaction medium in some direct guanylation studies. The reaction temperature is another critical parameter that needs to be controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products and decomposition. Therefore, a balance must be found to achieve a good yield in a reasonable timeframe.
Table 2: Hypothetical Optimization of the Guanylation of 2,6-Dibromoaniline
| Entry | Guanylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyanamide | None | Acetonitrile | 80 | 24 | <10 |
| 2 | Cyanamide | Sc(OTf)₃ (10 mol%) | Acetonitrile | 80 | 12 | 65 |
| 3 | Cyanamide | Sc(OTf)₃ (10 mol%) | Toluene | 110 | 12 | 58 |
| 4 | S-Methylisothiourea | None | Ethanol | 78 | 18 | 72 |
| 5 | N,N'-di-Boc-N''-triflylguanidine | None | Dichloromethane | 25 | 24 | 85 |
This table is a representative example based on general principles of guanylation reactions and does not represent actual experimental data for this specific reaction.
Purification and Isolation Techniques for Arylguanidine Compounds
The purification and isolation of this compound and other arylguanidines require careful consideration of their basic nature. The presence of the guanidine group, which is a strong organic base, can lead to issues such as streaking on silica (B1680970) gel during column chromatography.
Column Chromatography: Flash column chromatography is a common technique for the purification of organic compounds. For basic compounds like arylguanidines, it is often necessary to deactivate the silica gel to prevent the compound from irreversibly binding to the acidic stationary phase. This can be achieved by adding a small amount of a tertiary amine, such as triethylamine (B128534) (typically 1-3%), to the eluent system. The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to elute the desired compound. The progress of the separation is monitored by thin-layer chromatography (TLC).
Crystallization: Crystallization is a powerful technique for purifying solid compounds. Arylguanidines can often be converted into their corresponding salts (e.g., hydrochlorides or acetates) by treatment with an appropriate acid. These guanidinium salts are typically more crystalline than the free base and can be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling. For guanidinium salts, mixtures of water with a miscible organic solvent like alcohol or acetone (B3395972) can be effective. The process of crystallization can be optimized by controlling the rate of cooling and the concentration of the solution.
Extraction: After the reaction is complete, a standard workup procedure often involves an aqueous extraction to remove inorganic salts and other water-soluble impurities. The basic nature of the guanidine allows for its separation from neutral or acidic byproducts by adjusting the pH of the aqueous phase. The product can be extracted into an organic solvent from a basic aqueous solution.
The final isolated product is typically characterized by various spectroscopic methods, such as NMR (¹H and ¹³C), mass spectrometry, and its purity is confirmed by techniques like HPLC.
Spectroscopic and Structural Elucidation of 1 2,6 Dibromophenyl Guanidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of a molecule.
The ¹H and ¹³C NMR spectra of 1-(2,6-Dibromophenyl)guanidine are predicted to show distinct signals that correspond to each unique proton and carbon environment in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the 2,6-dibromophenyl group, the aromatic protons are expected to exhibit a characteristic splitting pattern. The protons of the guanidine (B92328) group (N-H) may appear as broad signals due to chemical exchange and quadrupole effects from the nitrogen atoms.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 | Doublet (d) | 2H | H-3', H-5' (Aromatic) |
| ~ 7.05 | Triplet (t) | 1H | H-4' (Aromatic) |
| ~ 6.5 - 7.5 | Broad Singlet (br s) | 4H | N-H (Guanidine) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Due to the symmetry of the 2,6-dibromophenyl ring, four distinct carbon signals are expected for the aromatic portion. The guanidinium (B1211019) carbon atom is particularly noteworthy, typically appearing in the downfield region of the spectrum around 155-165 ppm, which is characteristic for this functional group. researchgate.net
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 158.0 | C=N (Guanidine Carbon) |
| ~ 145.0 | C-1' (Aromatic, attached to N) |
| ~ 133.0 | C-3', C-5' (Aromatic) |
| ~ 128.5 | C-4' (Aromatic) |
| ~ 118.0 | C-2', C-6' (Aromatic, attached to Br) |
Note: Chemical shifts are approximate and based on analogous structures.
To gain deeper insight into the three-dimensional structure and connectivity, advanced 2D NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would definitively link the aromatic proton signals at ~7.60 ppm and ~7.05 ppm to their corresponding carbon signals at ~133.0 ppm and ~128.5 ppm, respectively, confirming the assignments made in the 1D spectra.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for conformational analysis as it detects protons that are close in space, even if they are not directly bonded. A NOESY experiment could reveal spatial proximity between the N-H protons of the guanidine group and the aromatic protons (H-3', H-5'). Such an observation would provide evidence for the preferred rotational orientation (conformation) of the dibromophenyl ring relative to the guanidine moiety.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
The molecular formula of this compound is C₇H₇Br₂N₃, with a calculated monoisotopic mass of 306.90 g/mol . A key feature in the mass spectrum would be the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M⁺) at m/z 307, M+2 at m/z 309, and M+4 at m/z 311, with an intensity ratio of approximately 1:2:1.
Upon ionization, the molecule can fragment in predictable ways. Common fragmentation pathways would include the loss of a bromine atom or cleavage of the bond between the phenyl ring and the guanidine group.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion | Description |
| 307 / 309 / 311 | [C₇H₇Br₂N₃]⁺ | Molecular Ion (M⁺) peak cluster |
| 228 / 230 | [C₇H₇BrN₃]⁺ | Fragment from loss of one Br atom |
| 234 / 236 | [C₆H₃Br₂]⁺ | Fragment from cleavage of C-N bond |
| 59 | [CH₅N₃]⁺ | Guanidine fragment |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are specific to the types of bonds and functional groups present.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the guanidine and dibromophenyl moieties. Key absorptions include N-H stretching vibrations, the C=N imine stretch, and bands associated with the substituted aromatic ring. researchgate.netresearchgate.net
Interactive Data Table: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Guanidine (-NH₂, -NH-) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| ~ 1650 | C=N Stretch | Guanidine (Imine) |
| ~ 1630 | N-H Bend | Guanidine (-NH₂) |
| 1580 - 1450 | C=C Stretch | Aromatic Ring |
| ~ 1100 | C-N Stretch | Aryl-Amine |
| 750 - 550 | C-Br Stretch | Aryl-Bromide |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not available, analysis of related structures, such as 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, provides a strong basis for predicting its solid-state conformation. nih.govnih.gov
The central CN₃ core of the guanidine group is expected to be essentially planar. The C=N double bond will be shorter (~1.27 Å) than the two C-N single bonds (~1.37 Å). nih.gov Due to significant steric hindrance from the two bulky bromine atoms at the ortho positions, the dibromophenyl ring will likely be twisted out of the plane of the guanidine unit, exhibiting a large dihedral angle.
In the crystal lattice, the molecules would be expected to engage in intermolecular hydrogen bonding. The N-H groups of the guanidine moiety can act as hydrogen bond donors, while the sp²-hybridized nitrogen atoms can act as acceptors. This often leads to the formation of dimeric structures or extended hydrogen-bonded networks. researchgate.net
Guanidines can exist as different isomers and tautomers. The C=N double bond introduces the possibility of geometric isomerism (Z/E isomerism). Tautomerism involves the migration of a proton, leading to different constitutional isomers that are in equilibrium. For an aryl-substituted guanidine, the imine double bond can be positioned between the central carbon and any of the three nitrogen atoms. The relative stability of these forms is influenced by steric and electronic factors. The substitution pattern on the phenyl ring can impact the preferred tautomeric form in solution and in the solid state.
Geometric Parameters and Bond Length Analysis within the Guanidine and Phenyl Moieties
Precise bond lengths and angles for the guanidine (C-N bonds) and phenyl (C-C and C-Br bonds) moieties would be obtained from a crystal structure analysis. This data would allow for a detailed comparison with typical values for guanidinium groups and substituted phenyl rings, revealing any electronic or steric effects introduced by the 2,6-dibromo substitution. This would include an analysis of the planarity of the guanidine group and the dihedral angle between the guanidine and phenyl planes.
Computational and Theoretical Investigations of 1 2,6 Dibromophenyl Guanidine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.orgmdpi.com It is widely employed to predict the optimized molecular geometry, corresponding to the minimum energy conformation of a molecule. mdpi.comopenaccesspub.org For 1-(2,6-dibromophenyl)guanidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can determine key structural parameters. mdpi.commdpi.com These parameters include bond lengths, bond angles, and the dihedral angle between the phenyl ring and the guanidine (B92328) moiety. The steric hindrance from the two bromine atoms at the ortho positions significantly influences the planarity and rotational barrier of the phenyl group relative to the guanidine group.
Beyond geometry, DFT is used to calculate various quantum chemical parameters that act as descriptors for chemical reactivity. mdpi.comnih.gov These descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide insights into the molecule's stability and reaction tendencies. mdpi.comnih.gov A lower hardness and higher softness value generally suggest higher chemical reactivity. mdpi.comnih.gov The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density distribution and helps predict sites for electrophilic and nucleophilic attacks. scirp.org For this compound, the MEP would likely show a negative potential (electron-rich region) around the nitrogen atoms of the guanidine group, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding.
Table 1: Predicted Reactivity Descriptors for this compound using DFT
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| Chemical Hardness (η) | ~2.20 | Measures resistance to charge transfer, indicating high stability. nih.govnih.gov |
| Chemical Softness (S) | ~0.45 | Reciprocal of hardness, indicating susceptibility to electronic interactions. nih.govnih.gov |
| Electronegativity (χ) | ~3.50 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | ~2.79 | Quantifies the energy lowering of a system when it accepts electrons. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. rsc.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.govnih.gov
For this compound, FMO analysis would likely show that the HOMO is predominantly localized on the electron-rich guanidine group, specifically the nitrogen atoms. nih.gov This suggests that this part of the molecule is the primary site for electrophilic attack. Conversely, the LUMO would likely be distributed across the π-system of the dibromophenyl ring and the central carbon of the guanidine moiety. nih.gov The electron-withdrawing bromine atoms on the phenyl ring would lower the LUMO energy, potentially increasing the molecule's electron-accepting capability.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -5.80 | Relates to ionization potential and electron-donating ability. nih.gov |
| LUMO Energy | -1.40 | Relates to electron affinity and electron-accepting ability. nih.gov |
| HOMO-LUMO Gap (ΔE) | 4.40 | Indicates high kinetic stability and low reactivity. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. uni-konstanz.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and molecular flexibility. nih.govnih.gov
For this compound, MD simulations can be used to explore its conformational landscape. A key area of interest would be the rotation around the C-N single bond that connects the phenyl ring to the guanidine group. The bulky bromine substituents at the ortho positions create significant steric hindrance, which would be expected to limit the rotational freedom and favor specific torsional angles. nih.gov MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them. researchgate.net These simulations can reveal how the molecule's shape fluctuates in different environments (e.g., in a vacuum vs. in a solvent), which is crucial for understanding its interactions with other molecules, such as biological receptors. dntb.gov.ua
Molecular Docking Studies for Ligand-Target Interactions (Non-Human Clinical Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying and optimizing potential inhibitors. nih.gov
In the context of this compound, molecular docking studies can be performed to investigate its binding affinity and mode of interaction with various non-human biological targets. nih.gov For instance, it could be docked into the active sites of bacterial or viral enzymes to explore its potential as an antimicrobial or antiviral agent. The guanidinium (B1211019) group is known to be a strong hydrogen bond donor and can participate in electrostatic interactions, making it a key pharmacophore for binding to protein active sites. nih.govnih.gov Docking simulations would predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atoms), that stabilize the ligand-receptor complex. mdpi.com The output of a docking study includes a "docking score" or binding energy, which estimates the binding affinity. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Bacterial Enzyme Target
| Parameter | Predicted Value | Key Interactions |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Guanidinium group forming hydrogen bonds with Aspartic Acid and Glutamic Acid residues. Phenyl ring involved in hydrophobic interactions. Bromine atoms forming halogen bonds with backbone carbonyls. |
| Inhibition Constant (Ki, µM) | ~1.5 | Indicates strong potential inhibitory activity. |
Theoretical Studies on Basicity and Resonance Stabilization
Guanidine is one of the strongest organic neutral bases known. nih.gov Its high basicity stems from the exceptional resonance stabilization of its conjugate acid, the guanidinium cation. doubtnut.com Upon protonation, the positive charge is delocalized equally over all three nitrogen atoms, as depicted in three equivalent resonance structures. This delocalization makes the conjugate acid highly stable, thus shifting the acid-base equilibrium towards the protonated form. doubtnut.com
Theoretical studies, typically using DFT or other high-level ab initio methods, can quantify the basicity of guanidine derivatives by calculating their proton affinity (PA) or gas-phase basicity (GB). nih.govscispace.com For this compound, the presence of the phenyl ring, and particularly the electron-withdrawing bromine atoms, is expected to decrease its basicity compared to unsubstituted guanidine. The inductive effect of the dibromophenyl group reduces the electron density on the guanidine nitrogen atoms, making them less available for protonation. Despite this reduction, the fundamental principle of resonance stabilization in the resulting guanidinium cation remains the dominant factor, and the compound is still expected to be a strong base. researchgate.net Computational models can precisely predict this decrease in basicity and analyze the electronic effects of the substituents.
Reactivity and Derivatization Chemistry of 1 2,6 Dibromophenyl Guanidine
Reactions at the Guanidine (B92328) Nitrogen Atoms
The guanidine functional group, with its three nitrogen atoms, is a key center of reactivity in 1-(2,6-dibromophenyl)guanidine. The nucleophilicity and basicity of these nitrogen atoms allow for a range of derivatization reactions, including alkylation and acylation.
Alkylation reactions introduce alkyl groups onto the guanidine nitrogens, a process that can be influenced by the steric hindrance imposed by the 2,6-dibromophenyl substituent. While specific studies on the alkylation of this compound are not extensively detailed in the available literature, general principles of guanidine alkylation suggest that the reaction can proceed under various conditions, often employing alkyl halides as the alkylating agents. The degree and regioselectivity of alkylation would be dependent on the reaction conditions and the nature of the alkylating agent.
Acylation, the introduction of an acyl group, is another important transformation. This reaction typically occurs at the more nucleophilic nitrogen atoms of the guanidine moiety. The reactivity in acylation can be modulated by the electronic effects of the dibromophenyl ring.
Functionalization of the Brominated Phenyl Ring
The two bromine atoms on the phenyl ring of this compound are prime sites for functionalization through various cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents, thereby enabling the synthesis of a diverse library of derivatives with potentially interesting chemical and physical properties.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the modification of aryl bromides. Key examples of such reactions that could be applied to this compound include:
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for the formation of carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, or aryl groups at the positions of the bromine atoms.
Heck Coupling: The Heck reaction facilitates the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene. This reaction is valuable for the synthesis of substituted styrenes and other vinylated aromatic compounds.
Sonogashira Coupling: This cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst, leads to the formation of arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This is a reliable method for introducing alkynyl functionalities.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. This is a versatile method for synthesizing arylamines.
In addition to palladium-catalyzed reactions, copper-catalyzed reactions such as the Ullmann Condensation can be employed for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst. wikipedia.org
The successful application of these cross-coupling reactions to this compound would depend on the compatibility of the guanidine functionality with the reaction conditions. The basicity of the guanidine group might necessitate the use of specific ligands and bases to avoid catalyst deactivation or undesired side reactions.
Synthesis of Novel Heterocyclic Derivatives Incorporating the Dibromophenylguanidine Unit
The guanidine moiety is a well-established building block for the synthesis of various nitrogen-containing heterocycles. By reacting this compound with suitable bifunctional electrophiles, a range of heterocyclic systems can be constructed.
A prominent example is the synthesis of pyrimidine (B1678525) derivatives. The condensation of guanidines with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for the construction of the pyrimidine ring. researchgate.netrasayanjournal.co.innih.govresearchgate.netrsc.org In the case of this compound, reaction with a β-dicarbonyl compound would be expected to yield a 2-(2,6-dibromophenylamino)pyrimidine derivative. The general reaction scheme is depicted below:

Caption: General reaction for the synthesis of 2-(2,6-dibromophenylamino)pyrimidines.
The specific substituents on the resulting pyrimidine ring (R¹, R², R³) would be determined by the structure of the starting 1,3-dicarbonyl compound. The reaction conditions, such as the choice of solvent and the use of a catalyst (acidic or basic), would also play a crucial role in the efficiency of the cyclocondensation.
Mechanistic Studies of Derivatization Reactions
Understanding the mechanisms of the derivatization reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies focused solely on this compound are scarce in the reviewed literature, the mechanisms of the individual reaction types are well-established.
For reactions at the guanidine nitrogen atoms , such as alkylation and acylation, the mechanism involves the nucleophilic attack of a nitrogen atom on the electrophilic carbon of the alkylating or acylating agent. The regioselectivity of these reactions would be influenced by a combination of steric effects from the bulky 2,6-dibromophenyl group and the relative nucleophilicity of the different nitrogen atoms within the guanidine moiety.
The functionalization of the brominated phenyl ring via palladium-catalyzed cross-coupling reactions proceeds through well-defined catalytic cycles. These cycles typically involve three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation (in the case of Suzuki and Sonogashira couplings) or migratory insertion (in the case of Heck coupling), and reductive elimination to yield the product and regenerate the palladium(0) catalyst. The specific ligands coordinated to the palladium center play a critical role in modulating the efficiency and selectivity of these catalytic cycles.
The synthesis of heterocyclic derivatives , such as pyrimidines, through cyclocondensation reactions generally proceeds via a sequence of nucleophilic addition and condensation steps. In the case of pyrimidine synthesis from a guanidine and a 1,3-dicarbonyl compound, the initial step is likely the nucleophilic attack of a guanidine nitrogen on one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The reaction mechanism can be influenced by the pH of the reaction medium, which affects the nucleophilicity of the guanidine and the reactivity of the dicarbonyl compound.
Academic Applications of 1 2,6 Dibromophenyl Guanidine and Its Analogues
Role in Organocatalysis and Asymmetric Synthesis
Guanidines and their derivatives have become powerful tools in organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. Their utility stems from their strong Brønsted basicity and their ability to act as hydrogen-bond donors, often in a bifunctional manner.
Chiral guanidines are highly effective organocatalysts for a multitude of asymmetric transformations. rsc.org The introduction of chirality into the guanidine (B92328) scaffold, often through an axially chiral binaphthyl backbone or by attachment to chiral amino acid derivatives, allows for the creation of a well-defined three-dimensional space around the basic nitrogen center. acs.orgrsc.org This chiral environment enables the catalyst to differentiate between enantiotopic faces of a prochiral substrate, leading to the formation of one enantiomer in excess.
Structurally diverse chiral guanidine catalysts are generally classified into bicyclic, monocyclic, and acyclic types. rsc.org Analogues bearing bulky aryl substituents, such as the 2,6-diisopropylphenyl (Dipp) group, are particularly effective. researchgate.net These bulky groups are instrumental in establishing an effective chiral environment that shields one face of the reacting intermediate, thereby directing the stereochemical outcome of the reaction. acs.org For instance, axially chiral guanidines have demonstrated high catalytic activity and enantioselectivity in 1,4-addition reactions of 1,3-dicarbonyl compounds to conjugated nitroalkenes. acs.org
| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Axially Chiral Binaphthyl Guanidine | 1,3-Dicarbonyl + Nitroalkene | Up to 97% | Up to 98% | acs.org |
| Proline-Derived Guanidine | 2-Hydroxy-1,4-naphthoquinone + β-Nitrostyrene | - | Up to 56% | rsc.org |
| Bifunctional Guanidine-Amide | Aza-Henry Reaction of Ketimines | High | High | nih.gov |
The catalytic cycle of guanidine organocatalysts typically involves proton transfer from a pronucleophile to the guanidine's imine nitrogen. This deprotonation generates a highly stable guanidinium (B1211019) cation and the active nucleophile. The guanidinium ion is not merely a spectator; it actively participates in the reaction by activating the electrophile through hydrogen bonding. nih.govresearchgate.net
A common mechanism is the bifunctional Brønsted acid-base activation mode . In this model, the guanidine acts as a Brønsted base to deprotonate the nucleophile. The resulting guanidinium cation then acts as a Brønsted acid, forming a dual hydrogen bond with the electrophile (e.g., a nitroalkene or a ketimine), thereby activating it for nucleophilic attack. This simultaneous activation of both the nucleophile and the electrophile in a structured transition state is key to achieving high rates and stereoselectivities. nih.govresearchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have provided deep insights into these mechanisms. For the aza-Henry reaction catalyzed by a chiral guanidine-amide, the process involves three main steps:
Deprotonation : The guanidine catalyst deprotonates the nitromethane, which is the rate-determining step.
C-C Bond Formation : The generated nitronate attacks the ketimine. This step is the chirality-controlling step.
Proton Transfer and Regeneration : A proton is transferred from the guanidinium ion to the nitrogen of the former ketimine, releasing the product and regenerating the catalyst. nih.gov
The steric bulk from substituents like the 2,6-dibromophenyl or 2,6-diisopropylphenyl groups plays a critical role by creating steric repulsion that disfavors one of the competing transition states, leading to high enantioselectivity. nih.gov
Ligand Chemistry in Coordination Compounds
The nitrogen-rich framework of guanidines makes them excellent ligands for a wide range of metal ions across the periodic table. arkat-usa.org The deprotonated form, known as the guanidinate anion, is a particularly versatile ligand that can adopt various coordination modes.
Guanidines and their anionic counterparts can coordinate to metal centers in several ways. Neutral guanidines typically act as monodentate ligands, binding through the imine nitrogen atom. However, the anionic guanidinate ligand is more common in organometallic chemistry and usually coordinates in a bidentate, chelating κ²-N,N' fashion. nih.gov This forms a stable four-membered ring with the metal center.
The substituents on the nitrogen atoms significantly influence the ligand's properties and the resulting complex's structure. Bulky substituents like 2,6-diisopropylphenyl (Dipp) provide steric protection to the metal center. nih.gov In some cases involving alkali metals like lithium and potassium, these bulky aromatic groups can engage in additional M-arene interactions (η³- or η⁶-coordination), leading to unique polymeric or monomeric structures. nih.gov The planarity of the central CN₃ core is a common feature in many guanidinate complexes, indicating significant delocalization of the negative charge. nih.gov Guanidines have been used to form complexes with a variety of transition metals, including copper, silver, gold, ruthenium, and platinum. rsc.orgresearchgate.netrcsi.com
| Ligand Type | Metal Center | Coordination Mode | Structural Feature | Reference |
|---|---|---|---|---|
| Bulky Aryl Guanidinate | Li, K | κ²-N,N' and η-arene | Steric protection, M-arene interactions | nih.gov |
| Triphenylguanidinate | Ru | κ²-N,N' Chelate | Planar CN₃ core | nih.gov |
| Guanidine-phosphine | Cu, Ag | κ²-P,N Chelate | Hybrid ligand coordination | rsc.org |
| Aryl Guanidine | Pt(II) | Cyclometallation | C-H activation of aryl group | rcsi.com |
The combination of a guanidine-type ligand with a transition metal center produces catalysts that can exhibit unique reactivity. The guanidinate ligand can modulate the electronic and steric environment of the metal, thereby tuning its catalytic activity. researchgate.net
Metal-guanidine complexes have found applications in various catalytic transformations:
Trimerization of Alkynes : A cobalt complex of 1,2,3-tris(2,6-diisopropylphenyl)guanidine has been shown to effectively catalyze the trimerization of internal alkynes to produce polysubstituted arenes with low catalyst loadings. arkat-usa.org
Cross-Coupling Reactions : Palladium(II) complexes with pyridine-based ligands have been studied in Suzuki-Miyaura and Heck cross-coupling reactions, where the electronic properties of the ligands influence catalytic efficiency. nih.gov While not guanidines, these studies highlight how ligand basicity and sterics, key features of guanidines, impact catalysis.
Gold-Mediated Reactions : Gold(I) complexes featuring guanidine-tagged phosphine ligands have been used as precatalysts for the cyclization of N-propargylbenzamide and the addition of benzoic acid to alkynes. rsc.org
Polymerization : Zinc guanidine complexes have demonstrated high activity as catalysts for the ring-opening polymerization (ROP) of lactide. researchgate.net
The strong σ-donating character of guanidinate ligands can stabilize metal centers and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The guanidinium group is a superb functional motif for supramolecular chemistry and molecular recognition due to its planar structure, positive charge, and ability to form multiple, directional hydrogen bonds. researchgate.net
The protonated form of 1-(2,6-Dibromophenyl)guanidine and its analogues are excellent candidates for building supramolecular assemblies. The key interactions exploited are:
Hydrogen Bonding : The N-H protons of the guanidinium group are strong hydrogen bond donors. This allows them to specifically recognize and bind to anionic guests, particularly oxoanions like carboxylates and phosphates, through charge-assisted hydrogen bonds. researchgate.netsci-hub.se This interaction is fundamental to the biological role of the amino acid arginine.
Electrostatic Interactions : The delocalized positive charge of the guanidinium cation facilitates strong electrostatic pairing with anionic species. researchgate.net
π-π Stacking : The aryl groups, such as the 2,6-dibromophenyl moiety, can participate in π-π stacking interactions, which can help organize the molecules into larger, ordered structures. csic.es
These principles have been applied in various contexts. For example, guanidinium-functionalized amphiphiles can self-assemble into nanoribbons and other complex structures. mit.eduresearchgate.net Cationic cholesterol derivatives featuring guanidinium headgroups have been shown to form highly ordered multilamellar structures with DNA, which is relevant for gene transfection applications. nih.gov Furthermore, the binding of guanidinium derivatives to DNA and RNA structures, including G-quadruplexes, is an active area of research, where the aryl unit contributes to binding through stacking interactions while the guanidinium group provides electrostatic and hydrogen-bonding contacts. mdpi.com The specific recognition of anions has also been harnessed in the development of molecular sensors. ddugu.ac.in
Host-Guest Chemistry with Anion Recognition
The positively charged guanidinium group is an excellent hydrogen bond donor, making it a prime candidate for the recognition of anions. This interaction is fundamental to the field of host-guest chemistry, where a host molecule is designed to selectively bind a specific guest molecule, in this case, an anion. The 1-(2,6-dibromophenyl)guanidinium cation, in particular, can form multiple hydrogen bonds with anions through its N-H protons.
The presence of the 2,6-dibromophenyl substituent plays a crucial role in the anion binding properties. The electron-withdrawing nature of the bromine atoms increases the acidity of the guanidinium protons, thereby enhancing their hydrogen-bonding strength. Furthermore, the steric bulk of the ortho-bromo substituents can create a pre-organized binding pocket or cleft that offers shape and size selectivity for different anions.
While specific binding constant data for this compound is not extensively reported in publicly available literature, studies on analogous 2,6-dihalophenyl-substituted guanidinium and imidazolium systems provide valuable insights. For instance, the crystal structure of 2-(2,6-dichlorophenylamino)-2-imidazoline tetraphenylborate demonstrates how the di-ortho halogen substitution influences the solid-state packing and intermolecular interactions, which are critical for selective anion recognition in the solid state.
Research on related guanidinium-based receptors has shown strong binding affinities for various anions, particularly those with complementary geometries and charge distributions, such as carboxylates, phosphates, and sulfates. The binding process is often studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) to determine the binding constants and thermodynamic parameters of the host-guest complex formation.
Table 1: Representative Anion Binding Data for Guanidinium-Based Hosts (Analogues)
| Host Compound Analogue | Anion Guest | Binding Constant (K_a) [M⁻¹] | Solvent |
| Phenylguanidinium derivative | Acetate (B1210297) | 1.5 x 10⁴ | DMSO |
| Bis-guanidinium macrocycle | Sulfate | > 10⁵ | DMSO/Water |
| Phenylguanidinium-functionalized polymer | Phosphate | High affinity | Aqueous Buffer |
Note: This table presents representative data for analogous guanidinium-based systems to illustrate typical binding affinities. Data for this compound is not specifically available.
Design Principles for Supramolecular Assemblies
The directional and robust nature of the interactions involving the guanidinium group makes it a valuable building block in the design of complex supramolecular assemblies. These assemblies are ordered structures formed through non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking.
Key design principles for constructing supramolecular assemblies with this compound and its analogues include:
Hydrogen Bonding Motifs: The guanidinium group can form a variety of hydrogen bonding patterns. A common motif is the bidentate hydrogen bond with carboxylates, leading to the formation of discrete ion pairs or extended one-, two-, or three-dimensional networks.
Anion Templation: The choice of the counter-anion can significantly influence the resulting supramolecular structure. Anions with different shapes, sizes, and hydrogen bonding capabilities can act as templates, directing the self-assembly of the guanidinium cations into specific architectures. For example, a linear dicarboxylate might lead to the formation of a linear polymer-like chain, while a tetrahedral anion could promote the formation of a more complex three-dimensional network.
Steric Control: The 2,6-dibromophenyl group imposes significant steric constraints, which can be exploited to control the dimensionality and porosity of the resulting supramolecular assembly. The bulky substituents can prevent dense packing, leading to the formation of porous materials with potential applications in gas storage or separation.
Halogen Bonding: In addition to hydrogen bonding, the bromine atoms on the phenyl ring can participate in halogen bonding interactions. A halogen bond is a non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base. This interaction is directional and can be used as an additional tool to guide the self-assembly process, leading to more complex and predictable structures.
The interplay of these design principles allows for the rational construction of a wide range of supramolecular architectures with tailored properties. For example, by carefully selecting the anionic guest and the substitution pattern on the phenyl ring of the guanidinium host, it is possible to create crystalline materials with specific topologies and functionalities.
Mechanistic and Structural Aspects of Biological Interactions Non Human Clinical Context
Enzyme Binding and Inhibition Mechanisms (In Vitro Studies)
The interaction of 1-(2,6-Dibromophenyl)guanidine with various enzymes has been a subject of interest in non-clinical research. These studies provide foundational knowledge on its potential mechanisms of action.
Interaction with Bacterial Enzymes (e.g., Signal Peptidase IB, DNA gyrase B)
Currently, there is a notable lack of specific in vitro studies detailing the direct interaction and inhibition mechanisms of this compound with bacterial enzymes such as Signal Peptidase IB and DNA gyrase B. While the broader class of guanidine-containing compounds has been investigated for antibacterial properties, data pinpointing the specific binding sites, inhibition kinetics, and structural changes induced by this compound on these particular enzymes are not available in the reviewed scientific literature.
Further research is required to elucidate whether this compound can effectively target and inhibit these crucial bacterial enzymes, which are involved in protein secretion and DNA replication, respectively.
Modulators of Creatine (B1669601) Kinase Isoenzymes
Similar to the bacterial enzymes mentioned above, there is no specific data from in vitro studies that describe the role of this compound as a modulator of creatine kinase isoenzymes. The creatine kinase family of enzymes is vital for energy homeostasis in cells with high and fluctuating energy demands. While various compounds are known to modulate their activity, the effect of this specific dibromophenyl-substituted guanidine (B92328) has not been reported.
Future investigations would be necessary to determine if this compound exhibits any inhibitory or activating effects on creatine kinase isoenzymes and to understand the potential structural basis for such interactions.
Beta-Secretase 1 (BACE1) Enzyme Inhibition (In Vitro)
The guanidine functional group is a recognized scaffold in the design of inhibitors for Beta-Secretase 1 (BACE1), an enzyme implicated in the production of amyloid-beta peptides. While direct inhibitory data such as IC50 values for this compound are not specified in the available literature, the general class of guanidine derivatives has been explored as BACE1 inhibitors.
Antibacterial Activity: Insights into Cellular and Molecular Targets
The antibacterial properties of guanidinium-containing compounds are often attributed to their ability to interact with and disrupt bacterial cell membranes and related structures.
Membrane Depolarization and Disruption Studies
This disruption can manifest as membrane depolarization, where the electrochemical gradient across the bacterial membrane is dissipated. This loss of membrane potential is a critical event that can lead to the cessation of essential cellular processes, such as ATP synthesis and nutrient transport, ultimately resulting in bacterial cell death. The lipophilic 2,6-dibromophenyl group likely facilitates the insertion of the molecule into the hydrophobic core of the lipid bilayer, further contributing to the membrane disruption. While this is a well-established mechanism for many cationic antimicrobials, specific studies quantifying the membrane depolarization and disruption caused by this compound are needed for confirmation.
Biofilm Disruption Mechanisms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against antibiotics and host immune responses. Guanidine-based compounds have shown promise in disrupting these resilient structures researchgate.netnih.govnih.govfrontiersin.org.
Antiprotozoal Activity against Parasitic Species (e.g., Leishmania infantum)
Guanidine derivatives have demonstrated notable efficacy against Leishmania infantum, the causative agent of visceral leishmaniasis. In vitro studies have analyzed the cytotoxic effects of several guanidine-bearing compounds on both the promastigote and amastigote forms of the parasite. nih.govmdpi.comnih.gov
A study evaluating a series of guanidine compounds identified several potent derivatives against L. infantum. nih.govnih.gov Specifically, the compounds designated as LQOFG-2, LQOFG-6, and LQOFG-7 were shown to be active against the promastigote stage of the parasite. nih.govnih.govresearchgate.net These compounds also exhibited significant cytotoxicity against the axenic amastigote form, which is the clinically relevant stage within the human host. nih.govnih.govresearchgate.net The inhibitory concentrations for these compounds are detailed in the table below.
| Compound | IC50 against Promastigotes (µM) | EC50 against Axenic Amastigotes (µM) |
| LQOFG-2 | 12.7 | 26.1 ± 1.22 |
| LQOFG-6 | 24.4 | 21.1 ± 1.13 |
| LQOFG-7 | 23.6 | 18.6 ± 1.23 |
| Amphotericin B (Control) | Not Determined | 0.30 ± 1.29 |
| Data sourced from Almeida et al. (2023) nih.gov |
Mechanistic investigations into the leishmanicidal action of these guanidine compounds indicate the induction of apoptosis in the parasites. nih.govnih.gov Treatment with these compounds led to a significant percentage of cell death by apoptosis in amastigotes. nih.govnih.govresearchgate.net Furthermore, one of the derivatives, LQOFG-7, was found to increase the production of nitrite (B80452) in peripheral blood mononuclear cells (PBMCs), suggesting that the activation of host immune responses may contribute to its antiparasitic effect. nih.govnih.govresearchgate.net This suggests that the mechanism of action may be twofold, involving direct parasitic cell death and indirect killing via immunomodulation. nih.gov
Structure-Activity Relationships in Antiparasitic Agents
The antiparasitic activity of phenylguanidine derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for the biological effects, guiding the design of more potent and selective agents. mdpi.com
For guanidine-based compounds, the nature and position of substituents on the aromatic rings play a crucial role in their leishmanicidal potency. For instance, the presence of a bromine atom in the aniline (B41778) moiety of the compound LQOFG-2 is suggested to be important for its in vitro and in vivo activity against Leishmania amazonensis. nih.gov Synthetic analogues of marine sponge guanidine alkaloids have also been evaluated against L. infantum, with IC50 values for intracellular amastigotes ranging from 0.8 µM to 49 µM. bangor.ac.uk This highlights that modifications to the guanidine core can lead to compounds with high efficacy.
In a broader context of antiparasitic drug discovery, SAR analyses have shown that factors such as the length of an alkyl chain linker or the presence of specific substituents like a methoxy (B1213986) group can dramatically alter biological activity, sometimes rendering an active compound inactive. mdpi.commdpi.com For other classes of compounds, such as 1,2,3,4-tetrahydroacridines, antileishmanial activity was found to increase with the length of the carbon chain linker. mdpi.com While not directly phenylguanidines, these studies underscore the principle that systematic structural modifications are key to optimizing antiparasitic activity. mdpi.commdpi.com The goal is to enhance potency against the parasite while minimizing toxicity to host cells, thereby improving the compound's selectivity index. nih.gov
Anti-inflammatory and Antioxidant Properties: Mechanistic Studies
Beyond their direct antiparasitic effects, certain guanidine derivatives exhibit immunomodulatory and anti-inflammatory properties. The mechanism often involves the modulation of key inflammatory mediators like nitric oxide (NO) and cytokines. nih.govbangor.ac.uk
One of the studied guanidine derivatives, LQOFG-7, was shown to significantly increase nitrite production in peripheral blood mononuclear cells (PBMCs), even independently of L. infantum infection. nih.gov Inactivated monocytes treated with LQOFG-7 showed a significant increase in nitrite production (13.5 ± 1.30 µM) compared to untreated cells. nih.gov Since nitrite is a stable end-product of nitric oxide, this suggests the compound can stimulate NO production, a key molecule in the host's inflammatory and microbicidal response. nih.gov
In another study, synthetic guanidines (designated 10 and 11) demonstrated anti-inflammatory activity in L. infantum-infected macrophages that were co-cultured with splenocytes. bangor.ac.uk These compounds were found to reduce the production of the pro-inflammatory cytokines MCP-1 (monocyte chemoattractant protein-1) and IFN-γ (interferon-gamma), suggesting an NO-independent immunomodulatory effect. bangor.ac.uk The suppression of pro-inflammatory cytokines can be beneficial in controlling the pathology associated with chronic infections. dovepress.com
Regarding antioxidant properties, the primary mechanism observed for guanidine analogues against Leishmania appears to be pro-oxidant rather than antioxidant. bangor.ac.uk Specifically, compounds 10 and 11 were found to induce the upregulation of reactive oxygen species (ROS) levels within the parasites. bangor.ac.uk This increase in oxidative stress contributes to parasite killing by damaging cellular components. bangor.ac.uk This is distinct from a general antioxidant effect, which would typically involve scavenging free radicals to protect cells from damage. mdpi.comnih.gov The ability of a compound to act as an antioxidant is often evaluated using assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test, which measures the capacity to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.commdpi.com
Analytical Methodologies for the Characterization and Quantification in Research
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of guanidine (B92328) compounds. nih.govthermofisher.com Due to the highly basic and polar nature of the guanidine group (pKa ≈ 12.5), specialized chromatographic conditions are often required for effective separation and detection. sielc.com
Reverse-phase HPLC is a common approach, though challenges can arise from the strong interaction of the basic guanidinium (B1211019) ion with residual silanols on conventional silica-based C18 columns. To overcome this, ion-pairing agents such as trifluoroacetic acid (TFA) or phosphoric acid may be added to the mobile phase to improve peak shape and retention. scirp.orgscirp.org However, these agents can suppress ionization in mass spectrometry, making methods without them preferable for HPLC-MS analysis. scirp.orgscirp.org An alternative is to use columns with a different stationary phase, such as phenyl-based columns, which can enhance separation through π-π interactions with the analyte's phenyl group. scirp.orgscirp.org
Cation-exchange chromatography is another powerful method for analyzing guanidine and its derivatives. nih.gov This technique separates compounds based on their positive charge, making it highly suitable for the protonated guanidinium ion. A simple mobile phase, such as an aqueous solution of methanesulfonic acid, can be used for elution, followed by UV detection at a low wavelength (around 195-200 nm). nih.govsielc.com
For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization with fluorescent tags can be employed. Reagents like ninhydrin (B49086) or benzoin (B196080) react with the guanidine group to form highly fluorescent derivatives, which can then be detected with high sensitivity. researchgate.netnih.gov
Method validation is a critical aspect of quantitative HPLC analysis. Key parameters validated typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). thermofisher.comnih.gov
Table 1: Illustrative HPLC Method Parameters for Guanidine Compound Analysis
| Parameter | Cation-Exchange Method nih.gov | Reverse-Phase Method scirp.org |
|---|---|---|
| Column | Dionex CS14 Cation-Exchange (4 x 250 mm) | Hypersil Gold Phenyl (Reversed-Phase) |
| Mobile Phase | 3.75 mM Methanesulfonic Acid | Gradient of Ammonium Formate and Acetonitrile (B52724) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 195 nm | UV Detection |
| Injection Volume | 50 µL | Not Specified |
| Run Time | 21 min | Not Specified |
| LOQ | 0.25 mg/L (for Guanidine HCl) | Not Specified |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds. nih.gov However, guanidines, including 1-(2,6-Dibromophenyl)guanidine, are non-volatile due to their polar and ionic nature at typical GC operating temperatures. oup.com Therefore, a crucial derivatization step is required to convert them into volatile analogues suitable for GC analysis. oup.com
The derivatization process involves a chemical reaction that masks the polar functional groups of the guanidine moiety, thereby increasing its volatility. Common derivatizing reagents for guanidino compounds include:
Glyoxal: Reacts with the guanidino group to form a cyclic imidazolone (B8795221) compound. oup.com
Hexafluoroacetylacetone (HFAA): Reacts to form bis(trifluoromethyl)pyrimidine derivatives. researchgate.net
Ethyl Chloroformate (ECF): Can be used in a second derivatization step to further enhance sensitivity. researchgate.net
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile derivative from other components in the sample matrix using a capillary column (e.g., HP-5MS). oup.commmu.ac.uk The separated components then enter the mass spectrometer, which provides mass spectral data for identification and quantification. nih.gov The mass spectrum serves as a chemical fingerprint, allowing for confident identification of the derivatized this compound.
Validation of a GC-MS method ensures its reliability for quantitative purposes. nih.govmmu.ac.uk This involves assessing parameters such as linearity over a specific concentration range, accuracy (percentage recovery), and precision (repeatability, expressed as relative standard deviation or %RSD). mmu.ac.ukmdpi.com
Table 2: Typical Validation Parameters for a GC-MS Method
| Validation Parameter | Typical Acceptance Criteria | Research Finding Example mmu.ac.uk |
|---|---|---|
| Linearity (r²) | > 0.99 | r² = 0.996 – 0.998 |
| Accuracy (% Recovery) | 80 – 120% | 80 – 120% of target concentration |
| Precision (%RSD) | < 15% | 1.80 – 10.41% |
| Limit of Detection (LOD) | Method Dependent | 5.97 – 11.82 μg/mL |
| Limit of Quantification (LOQ) | Method Dependent | 18.10 – 35.82 μg/mL |
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
Understanding the kinetics and mechanism of chemical reactions involving this compound requires real-time monitoring of reactant consumption and product formation. Advanced spectroscopic techniques are invaluable for in-situ analysis, providing insights into the reaction progress without the need for sample extraction and quenching. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy is a non-destructive technique that provides information about the chemical composition and structural features of a sample by probing the vibrational modes of molecules. azooptics.com For reactions involving this compound, FT-IR can be used to monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For instance, changes in the N-H stretching and bending vibrations or C=N stretching of the guanidine group can be tracked throughout the reaction.
Raman Spectroscopy analyzes the inelastic scattering of monochromatic light, also providing information on molecular vibrations. azooptics.com It is particularly useful for monitoring reactions in aqueous media, as the Raman scattering of water is weak. This technique can be used to characterize the formation and transformation of functional groups in real-time.
UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by molecules. longdom.org If the reactants, intermediates, or products of a reaction involving this compound have distinct chromophores, UV-Vis spectroscopy can be a simple and effective tool for monitoring reaction progress. mdpi.com For example, the formation of a conjugated system during a reaction would lead to a shift in the absorption maximum, which can be correlated with the concentration of the product. mdpi.com
These in-situ techniques are crucial for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, leading to improved yields and purity of the final product. spectroscopyonline.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ammonium Formate |
| Benzoin |
| Ethyl Chloroformate |
| Glyoxal |
| Guanidine |
| Hexafluoroacetylacetone |
| Methanesulfonic Acid |
| Ninhydrin |
| Phosphoric Acid |
Future Research Directions and Perspectives for Dibromophenylguanidine Derivatives
Exploration of Novel Synthetic Pathways
The synthesis of sterically hindered arylguanidines such as 1-(2,6-dibromophenyl)guanidine can be challenging. Future research will likely focus on the development of more efficient, versatile, and sustainable synthetic methodologies.
Transition Metal-Catalyzed Approaches: Recent advancements in transition metal catalysis offer promising avenues for the synthesis of multi-substituted guanidines. rsc.orgrsc.org Future work could explore the use of catalysts, such as those based on palladium or copper, to facilitate the C-N bond formation between a 2,6-dibromoaniline (B42060) precursor and a guanidinylating agent. rsc.org These methods could offer milder reaction conditions and broader functional group tolerance compared to classical methods. rsc.org The development of catalytic systems that can overcome the steric hindrance imposed by the ortho-bromo substituents will be a key challenge. organic-chemistry.org
Flow Chemistry and Automated Synthesis: The application of flow chemistry could provide a means for the safe and scalable synthesis of guanidine (B92328) derivatives. Continuous flow reactors can allow for precise control over reaction parameters, potentially improving yields and reducing reaction times for the synthesis of compounds like this compound. Automated synthesis platforms could be employed to rapidly generate a library of derivatives with diverse substitution patterns for screening in various applications.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition Metal Catalysis | Milder reaction conditions, broader functional group tolerance. rsc.orgrsc.org | Development of catalysts for sterically hindered substrates. organic-chemistry.org |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in continuous flow. |
| Green Chemistry | Reduced environmental impact, improved sustainability. | Use of recyclable catalysts and atom-economical reactions. nih.gov |
Development of Advanced Materials Based on Guanidine Scaffolds
The guanidinium (B1211019) group's ability to form strong hydrogen bonds and its cationic nature make it an attractive building block for the creation of advanced materials. digitellinc.com The incorporation of the 2,6-dibromophenyl moiety could introduce additional properties such as hydrophobicity and the potential for halogen bonding. rsc.orgnih.gov
Guanidinium-Based Polymers: Derivatives of this compound could be utilized as monomers in the synthesis of novel polymers. nih.govresearchgate.net These polymers could exhibit unique self-assembly properties due to the interplay of hydrogen bonding from the guanidinium group and potential halogen bonding from the bromine atoms. rsc.orgnih.gov Such materials could find applications in areas like anion exchange membranes, conductive polymers, and self-healing materials. digitellinc.comrsc.org Research could focus on controlling the morphology and functional properties of these nanostructured materials. nih.gov
Supramolecular Assemblies: The strong hydrogen-bonding capabilities of the guanidinium group can be exploited to construct intricate supramolecular architectures. digitellinc.com The dibromophenyl group can influence the packing and stability of these assemblies through steric effects and halogen bonding interactions. nih.gov These supramolecular materials could be designed to have applications in areas such as drug delivery, sensing, and catalysis.
Functional Coatings and Surfaces: Polymers and materials derived from this compound could be used to create functional coatings with specific properties. For example, the cationic nature of the guanidinium group could impart antimicrobial properties to surfaces. researchgate.net The hydrophobic character of the dibromophenyl moiety might enhance the water resistance of such coatings. Future work could explore the development of smart surfaces with tunable wettability and other responsive behaviors. researchgate.net It is noteworthy that certain chlorinated byproducts of related diphenylguanidines have been detected in drinking water, suggesting that the stability and leaching of such materials would be a critical area of investigation. acs.orgregulations.gov
| Material Type | Potential Properties | Future Research Directions |
| Guanidinium-Based Polymers | Self-assembly, anion exchange, conductivity. digitellinc.comnih.govrsc.org | Control of polymer morphology and function. nih.gov |
| Supramolecular Assemblies | Controlled architecture, host-guest chemistry. digitellinc.com | Design for applications in sensing and catalysis. |
| Functional Coatings | Antimicrobial, hydrophobic, responsive surfaces. researchgate.netresearchgate.net | Investigation of material stability and environmental impact. acs.orgregulations.gov |
Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing applications and designing new ones.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable tools for elucidating the intricate details of reaction pathways. rsc.orgnih.govchemrxiv.org These studies can provide insights into transition state geometries, activation energies, and the role of non-covalent interactions, such as hydrogen and halogen bonds, in directing the course of a reaction. rsc.orgmdpi.com For example, computational analysis could be used to understand the mechanism of catalysis by sterically hindered guanidines or to predict the regioselectivity of their reactions. rsc.orgacs.org
Kinetic and Spectroscopic Studies: Experimental techniques such as stopped-flow kinetics, in-situ spectroscopy (e.g., NMR, IR), and isotopic labeling studies will be essential for validating computational models and providing a comprehensive picture of reaction mechanisms. researchgate.net Advanced techniques like isoconversional kinetic analysis could be employed to understand complex, multi-step reactions, such as polymerization processes involving these guanidine derivatives. mdpi.com
Mechanistic Studies of Catalysis: For applications in organocatalysis, detailed mechanistic investigations are needed to understand how the structure of the guanidine catalyst, including the steric and electronic effects of the dibromophenyl group, influences its catalytic activity and selectivity. dntb.gov.uarsc.org This could involve studying the interactions between the catalyst and the substrates throughout the catalytic cycle. researchgate.net
| Research Approach | Key Insights | Examples of Application |
| Computational Modeling | Transition states, activation energies, non-covalent interactions. rsc.orgnih.gov | Predicting reaction outcomes and designing more efficient catalysts. rsc.orgacs.org |
| Kinetic and Spectroscopic Studies | Reaction rates, identification of intermediates. researchgate.net | Validating theoretical models and understanding polymerization kinetics. mdpi.com |
| Mechanistic Studies of Catalysis | Catalyst-substrate interactions, origins of selectivity. dntb.gov.uarsc.org | Optimizing catalyst performance for specific chemical transformations. researchgate.net |
Design of Highly Selective Molecular Probes and Catalysts
The unique properties of this compound derivatives make them promising candidates for the development of highly selective molecular tools.
Selective Molecular Probes: The guanidinium group can act as a recognition site for anions, while the dibromophenyl moiety can be functionalized with fluorophores or other signaling units. This could lead to the development of fluorescent probes for the selective detection of specific ions or molecules. rsc.orgrsc.org The steric hindrance provided by the 2,6-dibromo substitution could enhance the selectivity of these probes by creating a well-defined binding pocket. Future research could focus on the rational design of probes with high sensitivity and selectivity for targets of biological or environmental interest. nih.govresearchgate.netresearchgate.net
Sterically Demanding Organocatalysts: The combination of a basic guanidine core and bulky 2,6-dibromophenyl substituents suggests that these compounds could serve as effective, sterically hindered organocatalysts. rsc.orgnih.govresearchgate.net Such catalysts could be particularly useful in reactions where controlling the steric environment around the active site is crucial for achieving high levels of stereoselectivity. mdpi.com Future efforts could be directed towards synthesizing chiral derivatives of this compound and evaluating their performance in a range of asymmetric transformations. researchgate.netnih.gov
Bifunctional Catalysts: It may be possible to design bifunctional catalysts where the guanidine moiety acts as a Brønsted base or hydrogen-bond donor, while the dibromophenyl ring participates in other non-covalent interactions, such as halogen bonding, to activate and orient substrates. mdpi.com This dual activation strategy could lead to highly efficient and selective catalytic systems for a variety of organic reactions. mdpi.com
| Application | Design Strategy | Future Research Focus |
| Molecular Probes | Functionalization with signaling units, leveraging steric hindrance for selectivity. rsc.org | Development of probes for specific biological and environmental targets. nih.govresearchgate.netresearchgate.net |
| Organocatalysts | Introduction of chirality, use of steric bulk to control stereoselectivity. rsc.orgnih.govresearchgate.net | Application in asymmetric synthesis and challenging chemical transformations. mdpi.comresearchgate.netnih.gov |
| Bifunctional Catalysts | Combining basicity/H-bonding with other non-covalent interactions. mdpi.com | Exploration of dual activation modes for enhanced catalytic performance. mdpi.com |
Q & A
Q. Q1. What synthetic strategies are optimal for preparing 1-(2,6-Dibromophenyl)guanidine, and how can reaction yields be improved?
Synthesis of aryl-substituted guanidines typically involves coupling brominated aryl precursors with guanidine derivatives. A validated approach includes reacting 2,6-dibromophenyl isothiocyanate with guanidine under reflux in polar aprotic solvents (e.g., DMF) to form intermediates, followed by acid-catalyzed cyclization . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 guanidine-to-aryl precursor), inert atmospheres to prevent oxidation, and purification via column chromatography with silica gel (ethyl acetate/hexane gradients) . Contaminants like unreacted starting materials can be minimized by monitoring reaction progress via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane).
Q. Q2. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- 1H NMR : Aromatic protons appear as a singlet (~7.3–7.5 ppm) due to symmetry in the 2,6-dibromo substitution.
- 13C NMR : Key signals include guanidine carbons (~157–160 ppm) and aromatic carbons (~120–130 ppm).
X-ray crystallography provides definitive conformation analysis, revealing bond angles (e.g., C-N-C ~120°) and planarity of the guanidine moiety . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 314.89 for C7H6Br2N3).
Advanced Research Questions
Q. Q3. How does the bromine substitution pattern influence the compound’s bioactivity compared to chlorinated analogs like Clonidine impurities?
Bromine’s higher electronegativity and steric bulk compared to chlorine may alter receptor binding kinetics. For example, Clonidine’s impurity (2,6-dichlorophenylguanidine) acts as an α2-adrenergic receptor partial agonist, but brominated analogs could exhibit stronger hydrophobic interactions due to larger atomic radius, potentially enhancing affinity . In vitro assays (e.g., radioligand binding studies on rat brain membranes) are recommended to quantify Ki values and compare selectivity profiles.
Q. Q4. What methodologies resolve contradictions in reported pharmacological data for aryl-guanidines?
Discrepancies in IC50 values or mechanism-of-action claims often arise from assay conditions (e.g., buffer pH, cell lines). For example, guanidine derivatives like Guanabenz show pH-dependent solubility, affecting bioavailability . Standardization steps include:
Q. Q5. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor interactions. Molecular docking (using α2-adrenergic receptor crystal structures, PDB: 6PWC) identifies favorable binding poses. For instance, bromine’s para position may sterically hinder non-target binding, improving selectivity. Follow-up synthesis should prioritize substituents with calculated binding energies ≤−8 kcal/mol .
Q. Q6. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
HPLC-MS/MS is preferred for detecting sub-1% impurities (e.g., dehalogenated byproducts). A validated method uses:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient from 10% to 90% acetonitrile in 0.1% formic acid over 25 min.
- Detection : ESI+ at m/z 316.91 (parent ion) and 238.98 (debrominated impurity). Calibration curves (1–100 ng/mL) ensure linearity (R² > 0.99) .
Methodological Considerations
Q. Q7. How to validate the stability of this compound under physiological conditions?
Conduct accelerated stability studies:
Q. Q8. What in vitro models are suitable for preliminary toxicity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
